2-Amino-3-chloro-5-nitrobenzoic acid

描述

Nomenclature and Classification

The compound 2-amino-3-chloro-5-nitrobenzoic acid belongs to the class of substituted benzoic acids, characterized by a benzene ring functionalized with a carboxylic acid group and multiple substituents. Its systematic IUPAC name reflects the positions of its functional groups: 2-amino (an amino group at position 2), 3-chloro (a chlorine atom at position 3), and 5-nitro (a nitro group at position 5) on the benzoic acid backbone. This molecule is part of a broader family of nitro- and halogen-substituted aromatic carboxylic acids, which are often studied for their electronic properties and reactivity in organic synthesis.

The compound’s classification under the benzoic acids and derivatives category (as defined by IARC’s Exposome-Explorer) underscores its structural relationship to simpler benzoic acid derivatives, such as 4-nitrobenzoic acid and 4-hydroxy-3-nitrobenzoic acid. Its substitution pattern places it in a subgroup of meta- and para-directed electrophilic aromatic substitution products, which are influenced by the electron-withdrawing effects of the nitro and chloro groups.

Structural Overview and Functional Groups

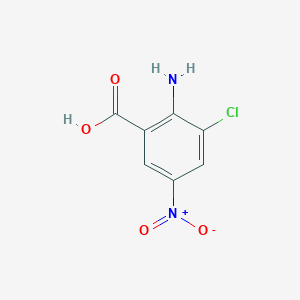

The molecular structure of this compound (C₇H₅ClN₂O₄) features a benzene ring with four distinct substituents (Figure 1):

- Carboxylic acid group (-COOH) at position 1.

- Amino group (-NH₂) at position 2.

- Chlorine atom (-Cl) at position 3.

- Nitro group (-NO₂) at position 5.

The SMILES notation ([O-]N+c1cc(Cl)c(c(c1)C(=O)O)N) accurately captures this arrangement, highlighting the nitro group’s charge-separated resonance structure and the spatial orientation of substituents. Key functional groups include:

- Carboxylic acid : Imparts acidity (predicted pKa = 3.71 ± 0.10) and participates in hydrogen bonding.

- Nitro group : A strong electron-withdrawing group that polarizes the aromatic ring, influencing reactivity in electrophilic substitutions.

- Amino group : Despite its electron-donating nature, its effect is moderated by the adjacent electron-withdrawing groups, creating a complex electronic profile.

- Chloro group : Contributes to steric hindrance and further electronic deactivation of the ring.

The interplay of these groups makes the compound a valuable subject for studying substituent effects on aromatic systems, particularly in the context of the Hammett equation .

Historical Context in Substituted Benzoic Acid Research

Substituted benzoic acids have long served as model systems for understanding electronic effects in organic chemistry. The Hammett equation , developed in the 1930s, established quantitative relationships between substituent electronic properties and reaction rates or equilibrium constants for benzoic acid derivatives. In this framework, this compound exemplifies a multi-substituted system where inductive and resonance effects compete.

Historically, nitro and chloro substituents have been prioritized in pharmaceutical and agrochemical research due to their ability to modulate bioavailability and reactivity. For instance, para-substituted nitrobenzoic acids are precursors to anesthetics like procaine, while ortho-substituted derivatives are explored for enzyme inhibition. The synthesis of this compound aligns with efforts to expand the library of bioactive benzoic acid analogs.

Registration Information and Identification Parameters

CAS Registry Number (773109-32-3)

The Chemical Abstracts Service (CAS) Registry Number 773109-32-3 uniquely identifies this compound across scientific and commercial databases. This identifier is critical for regulatory compliance, patent applications, and chemical inventory management.

MDL Number (MFCD06208323)

The MDL Number MFCD06208323 is specific to this compound in chemical databases, facilitating precise referencing in synthetic protocols and analytical studies.

Linear Formula and SMILES Notation

- Linear Formula : C₇H₅ClN₂O₄.

- SMILES Notation : [O-]N+c1cc(Cl)c(c(c1)C(=O)O)N.

These representations encode the compound’s connectivity and stereoelectronic features, enabling accurate computational modeling and database searches.

Table 1: Key Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 773109-32-3 | |

| MDL Number | MFCD06208323 | |

| Molecular Formula | C₇H₅ClN₂O₄ | |

| Molecular Weight | 216.58 g/mol | |

| SMILES Notation | [O-]N+c1cc(Cl)c(c(c1)C(=O)O)N |

属性

IUPAC Name |

2-amino-3-chloro-5-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O4/c8-5-2-3(10(13)14)1-4(6(5)9)7(11)12/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHXIPGBFCRIAME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)N)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10607701 | |

| Record name | 2-Amino-3-chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773109-32-3 | |

| Record name | 2-Amino-3-chloro-5-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10607701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Nitration of m-Toluic Acid to Nitrobenzoic Acid Derivative

A key starting material is m-toluic acid (3-methylbenzoic acid), which undergoes nitration to introduce the nitro group at the 5-position relative to the carboxyl group.

-

- Nitric acid concentration: 60–75% (preferably 63.5–70%)

- Volume ratio: 1 g m-toluic acid to 3–5 mL nitric acid (optimal ~4 mL)

- Temperature: 0 to -20 °C (preferably 0 to -10 °C)

- Reaction time: 1–2 hours

Process Notes:

The m-toluic acid is added portion-wise to nitric acid under cooling to control the exothermic reaction. This nitration yields 2-nitro-3-methylbenzoic acid with high regioselectivity.

Hydrogenation Reduction of Nitro Group to Amino Group

The nitro group in 2-nitro-3-methylbenzoic acid is reduced to an amino group to form 2-amino-3-methylbenzoic acid.

-

- Hydrogenation catalyst: Pd/C, Pt/C, or Raney nickel (3–7% by mass relative to substrate)

- Solvent: Ethanol, methanol, or tetrahydrofuran (volume ratio substrate: solvent = 1 g: 2–4 mL)

- Temperature: 40–60 °C

- Hydrogen atmosphere

- Reaction time: 2–3 hours

Process Notes:

Hydrogenation is carried out under controlled temperature and pressure to ensure complete reduction without over-reduction or side reactions.

Chlorination to Introduce Chloro Group at the 5-Position

Chlorination of the amino-substituted benzoic acid is performed to obtain 2-amino-3-chloro-5-nitrobenzoic acid.

-

- Chlorinating agents: N-chlorosuccinimide or dichlorohydantoin

- Radical initiator: Benzoyl peroxide (1–2% by mass of substrate)

- Solvent: N,N-dimethylformamide (DMF), N,N-dimethylacetamide, sulfolane, or DMSO (volume ratio substrate: solvent = 1 g: 3–5 mL)

- Temperature: 90–110 °C

- Reaction time: 1–2 hours

- Mass ratio substrate to chlorinating agent: 1:0.5–1.2

Process Notes:

The chlorination is a radical substitution reaction initiated by benzoyl peroxide. The reaction requires careful temperature control and solvent choice to ensure selectivity and yield.

Summary Table of Preparation Conditions

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| Nitration | m-Toluic acid + HNO3 (60–75%) | 0 to -20 | 1–2 | Portion-wise addition, cooling required |

| Hydrogenation Reduction | Pd/C or Pt/C or Raney Ni + H2 + EtOH/MeOH/THF | 40–60 | 2–3 | Catalyst 3–7% mass, hydrogen atmosphere |

| Chlorination | N-chlorosuccinimide + benzoyl peroxide + DMF/DMSO | 90–110 | 1–2 | Radical initiator, controlled solvent |

Research Findings and Yield

- The described synthetic route yields this compound with high purity (99.0–99.5%) and a total yield of approximately 63.0–68.4%.

- The process uses inexpensive and readily available raw materials, making it suitable for industrial scale-up.

- Reaction times are relatively short, and the method avoids environmentally harmful reagents such as chlorine gas, favoring safer chlorinating agents like N-chlorosuccinimide.

- The melting point of the final product is reported between 238–243 °C, confirming the purity and identity of the compound.

化学反应分析

Available Data on Related Compounds

While the search results detail synthesis methods for structurally similar compounds, they do not address 2-Amino-3-chloro-5-nitrobenzoic acid specifically. Key findings from the provided sources include:

2-Amino-3-methyl-5-chlorobenzoic acid

-

-

Nitration : m-Toluic acid reacts with 60–75% nitric acid at 0–20°C to yield 2-nitro-3-methylbenzoic acid.

-

Hydrogenation : Reduction of 2-nitro-3-methylbenzoic acid using Pd/C and ethanol at 40–50°C produces 2-amino-3-methylbenzoic acid.

-

Chlorination : Reaction with dichlorohydantoin or N-chlorosuccinimide in DMF at 90–110°C introduces chlorine at the 5-position.

-

2-Chloro-5-nitrobenzoic acid

-

-

Nitration of o-chlorobenzoic acid followed by alkali dissolution and acid precipitation yields a mixture of 2-chloro-5-nitrobenzoic acid and 2-chloro-3-nitrobenzoic acid (95:5 ratio).

-

Limitations of the Provided Sources

-

No Reaction Data for Target Compound : None of the sources describe the synthesis, degradation, or derivatization reactions of This compound .

-

Structural Similarity : While the compound shares functional groups (amino, chloro, nitro) with related benzoic acids, the substitution pattern differs, making direct extrapolation unreliable.

-

Missing Spectroscopic/Physical Data : No melting points, solubility, or spectroscopic data (e.g., NMR, IR) are provided for the target compound.

Recommendations for Further Research

To compile a comprehensive analysis of This compound , the following steps are advised:

-

Consult Specialized Databases : Search for patents or peer-reviewed articles in platforms like SciFinder or Reaxys.

-

Experimental Synthesis : Design experiments to explore its stability, reactivity under acidic/alkaline conditions, and potential substitution reactions.

-

In Silico Modeling : Use computational tools to predict reaction pathways based on its electronic structure.

科学研究应用

Pharmaceutical Applications

Synthesis of Active Pharmaceutical Ingredients (APIs)

ACNB is used as an intermediate in the synthesis of various APIs. It plays a crucial role in developing anti-inflammatory and analgesic drugs. For example, it is a precursor for the synthesis of quinazoline derivatives, which are known for their antiallergic properties.

Case Study: Development of Antiallergic Agents

Research has demonstrated that compounds derived from ACNB exhibit potent antiallergic activity. In one study, derivatives synthesized from ACNB were evaluated for their efficacy in treating allergic reactions, showing promising results in preclinical trials.

Agrochemical Applications

Herbicides and Pesticides

ACNB is also utilized in formulating herbicides and pesticides. Its chemical properties allow it to effectively control unwanted plant growth and pests, contributing to agricultural productivity.

| Application | Description | Reference |

|---|---|---|

| Herbicides | Control of broadleaf weeds | |

| Pesticides | Protection against insect infestations |

Analytical Chemistry

Standard in Chromatography

In analytical chemistry, ACNB serves as a standard for the detection and quantification of similar compounds in complex mixtures through techniques such as chromatography. Its stability and reactivity make it an ideal candidate for this purpose.

Material Science

Development of Polymers and Coatings

In material science, ACNB contributes to developing polymers and coatings that enhance material properties. Its incorporation into polymer matrices can lead to improved thermal stability and mechanical strength.

| Material Type | Enhancement Provided by ACNB | Reference |

|---|---|---|

| Polymers | Increased mechanical strength | |

| Coatings | Improved thermal stability |

Environmental Science

Pollutant Degradation Studies

Research involving ACNB has focused on its environmental impact, particularly its role in understanding the degradation of pollutants. Studies have investigated methods for water treatment using derivatives of ACNB to remove contaminants effectively.

作用机制

The mechanism of action of 2-Amino-3-chloro-5-nitrobenzoic acid depends on its interaction with specific molecular targets. For example, in biological systems, the compound may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro group can also facilitate the formation of reactive intermediates that interact with cellular components, leading to various biological effects.

相似化合物的比较

Similar Compounds

- 2-Amino-5-chloro-3-nitrobenzoic acid

- 2-Chloro-5-nitrobenzoic acid

- 3-Chloro-2-nitrobenzoic acid

Comparison

2-Amino-3-chloro-5-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to 2-Amino-5-chloro-3-nitrobenzoic acid, the position of the amino and chloro groups in this compound results in different chemical behavior and potential uses. Similarly, the presence of the amino group in this compound distinguishes it from 2-Chloro-5-nitrobenzoic acid and 3-Chloro-2-nitrobenzoic acid, which lack this functional group and therefore have different properties and applications.

生物活性

2-Amino-3-chloro-5-nitrobenzoic acid (C7H5ClN2O4) is a compound of significant interest due to its diverse biological activities. This article reviews the compound's biological properties, focusing on its antibacterial, antifungal, and anticancer activities, supported by relevant case studies and research findings.

This compound is characterized by its nitro group, which plays a crucial role in its biological activity. The compound's structure includes a benzene ring substituted with amino, chloro, and nitro groups, contributing to its reactivity and interaction with biological systems .

Antibacterial Activity

Research indicates that derivatives of this compound exhibit potent antibacterial properties. A study demonstrated that metal complexes formed with this compound showed enhanced antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these complexes ranged from <0.03125 to 0.25 μg/mL for Gram-positive bacteria .

Table 1: Antibacterial Activity of Metal Complexes

| Complex | Bacteria Tested | MIC (μg/mL) |

|---|---|---|

| Complex 1 | Staphylococcus aureus | <0.03125 |

| Complex 2 | Escherichia coli | 0.25 |

| Complex 3 | Enterococcus faecalis | <0.0625 |

Antifungal Activity

The compound has also shown antifungal properties. In vitro studies revealed that complexes involving this compound exhibited significant activity against fungi such as Candida albicans. The IC50 values indicated effective antifungal action, surpassing that of traditional antifungal agents like tetracycline .

Anticancer Activity

The anticancer potential of this compound has been extensively studied. Research highlighted that metal complexes derived from this compound could induce apoptosis in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colon cancer) cells. The MTT assay results demonstrated substantial growth suppression at specific concentrations:

Table 2: Anticancer Activity of Metal Complexes

| Complex | Cancer Cell Line | IC50 (μM) | % Growth Suppression at 20 μM |

|---|---|---|---|

| Complex 1 | A549 | 8.82 | 75.70% |

| Complex 2 | Caco-2 | 0.00053 | 72.70% |

| Complex 3 | Caco-2 | 1.69 | 59.57% |

The study found that complex formation significantly enhanced the anticancer activity compared to the free ligand . Notably, complex 1 exhibited the highest potency in suppressing cell proliferation.

The biological activity of nitro compounds like this compound is often attributed to their ability to undergo enzymatic bioreduction, leading to the generation of reactive intermediates that can damage cellular components in pathogens and cancer cells . Specifically, nitroreductase enzymes catalyze the reduction process, which is crucial for the compound's therapeutic effects.

Case Studies

- Antitumor Effects : A study conducted on various metal complexes of this compound demonstrated their ability to induce apoptosis in human lung and colon cancer cells. The complexes were found to inhibit proteasome activity selectively in cancer cells, suggesting a promising avenue for anticancer drug development .

- Antibacterial Efficacy : Research on the antibacterial properties of these compounds showed significant effectiveness against multidrug-resistant strains of bacteria, indicating their potential as alternative therapeutic agents in treating resistant infections .

常见问题

Q. What are the key physicochemical properties of 2-amino-3-chloro-5-nitrobenzoic acid, and how are they experimentally determined?

Answer: The compound (CAS 773109-32-3) is characterized by its molecular formula C₇H₅ClN₂O₄ (molecular weight: 216.58 g/mol). Key properties include:

- Solubility : Soluble in polar organic solvents (e.g., ethanol, DMSO), as inferred from its isolation via ethanolic recrystallization .

- Melting Point : Not explicitly reported, but thermal stability can be assessed via differential scanning calorimetry (DSC).

- Spectroscopic Signatures :

Q. How is this compound synthesized, and what purification steps are critical?

Answer: While direct synthesis protocols are not detailed in the evidence, purification methods are critical:

- Recrystallization : Ethanol with sodium hydroxide is used to isolate the compound from impurities (e.g., 2-amino-3-chloro-5-nitrobenzamide) .

- Chromatography : Column chromatography (silica gel, ethyl acetate/hexane eluent) can resolve nitro/amine derivatives.

- Purity Validation : Combine melting point analysis, HPLC (≥97% purity ), and IR/NMR to confirm absence of byproducts.

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data for this compound?

Answer: Discrepancies may arise from impurities (e.g., benzamide derivatives in commercial batches ) or refinement errors. Mitigation strategies include:

- Data Collection : High-resolution XRD (Cu-Kα radiation, low-temperature setup) to reduce thermal motion artifacts.

- Refinement Workflow :

- Impurity Screening : LC-MS to detect co-crystallized contaminants.

Q. What advanced analytical techniques are required to resolve structural ambiguities in nitro-aromatic derivatives of this compound?

Answer:

- Multi-Nuclear NMR :

- ¹H/¹³C NMR : Assign aromatic protons and carbons, noting deshielding effects from nitro/chloro groups.

- ¹⁵N NMR : Probe nitro-group electronic environments.

- Computational Modeling :

- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M-H]⁻ at m/z 215.99).

Q. How can researchers optimize reaction conditions to minimize byproduct formation during functionalization of this compound?

Answer: Byproducts (e.g., benzamide impurities ) arise from competing reactions (e.g., amidation). Optimization strategies:

- Temperature Control : Maintain <50°C during nitro-group reductions to prevent decarboxylation.

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for the amine to block unwanted nucleophilic attacks.

- Catalytic Systems : Employ Pd/C or Raney Ni for selective hydrogenation of nitro to amine groups.

- Real-Time Monitoring : In-situ FTIR or Raman spectroscopy to track reaction progress and intermediate formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。